![molecular formula C7H11N3O B2390219 N-propyl-1H-pyrazole-5-carboxamide CAS No. 944783-05-5](/img/structure/B2390219.png)
N-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
“N-propyl-1H-pyrazole-5-carboxamide” is a chemical compound with the molecular formula C8H14N4O . It is also known as "1H-Pyrazole-5-carboxamide,4-amino-1-methyl-3-n-propyl" . This compound has been identified as a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 .
Synthesis Analysis
A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method . Their structures were characterized by 1H NMR, mass spectrometry, and elemental analysis . The bioassay results showed that most of the title compounds showed potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .Molecular Structure Analysis
The molecular structure of “N-propyl-1H-pyrazole-5-carboxamide” was characterized by 1H NMR, mass spectrometry, and elemental analysis . The compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .Chemical Reactions Analysis
The chemical reactions of “N-propyl-1H-pyrazole-5-carboxamide” have been studied in the context of its use as a precursor for the synthesis of pesticides . The compound has been found to exhibit potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .Physical And Chemical Properties Analysis
“N-propyl-1H-pyrazole-5-carboxamide” has a molecular weight of 182.22 . It has a density of 1.32±0.1 g/cm3 (Predicted), a melting point of 98-101°C (lit.), a boiling point of 325.9±42.0 °C (Predicted), and a flash point of 150.9°C .Scientific Research Applications
Synthesis and Chemical Properties
- N-propyl-1H-pyrazole-5-carboxamide has been utilized in the synthesis of various chemical compounds. For instance, it served as a precursor in the preparation of pyrazolo[4,3-d]pyrimidin-7-ones under microwave irradiation, demonstrating its utility in the creation of variably substituted compounds (Khan et al., 2005).
Biological and Medicinal Applications
There's evidence of its application in developing compounds with significant biological activities. Some derivatives of N-propyl-1H-pyrazole-5-carboxamide exhibited potent anti-inflammatory effects, as demonstrated in an in vivo rat paw edema model (Nagarapu et al., 2011).
Additionally, these compounds have been researched for their antimicrobial properties. The synthesis of tetrazolyl pyrazole amides, derived from N-propyl-1H-pyrazole-5-carboxamide, showed bacteriocidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).
In the field of agrochemicals, derivatives of pyrazole carboxamide, including N-propyl-1H-pyrazole-5-carboxamide, have been investigated for their nematocidal activity against plant pests, exemplifying their potential application in agriculture (Zhao et al., 2017).
Other Applications
- Some research has explored its use in the synthesis of compounds with potential antitumor activities. For example, pyrazolopyrimidines and Schiff bases derived from N-propyl-1H-pyrazole-5-carboxamide were evaluated for their antitumor effects on various human cancer cell lines (Hafez et al., 2013).
Mechanism of Action
Safety and Hazards
When handling “N-propyl-1H-pyrazole-5-carboxamide”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
N-propyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-4-8-7(11)6-3-5-9-10-6/h3,5H,2,4H2,1H3,(H,8,11)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTIFACYPAKRKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-1H-pyrazole-5-carboxamide |
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